molecular formula C9H19NO3 B1312827 Tert-butyl (3-hydroxy-2-methylpropyl)carbamate CAS No. 480451-99-8

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate

Cat. No.: B1312827
CAS No.: 480451-99-8
M. Wt: 189.25 g/mol
InChI Key: BDAXTHWMUZLOHK-UHFFFAOYSA-N
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Description

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is an organic compound with the molecular formula C9H19NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a 3-hydroxy-2-methylpropyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Biochemical Analysis

Biochemical Properties

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a substrate for certain enzymes, facilitating specific biochemical transformations. For instance, it has been observed to interact with enzymes involved in the synthesis of N-Boc-protected anilines . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site and subsequent catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can act as an inhibitor of β-secretase and acetylcholinesterase, enzymes that play crucial roles in the pathogenesis of Alzheimer’s disease . By inhibiting these enzymes, the compound prevents the aggregation of amyloid beta peptides, thereby influencing cellular processes related to neurodegeneration.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. For example, the compound’s interaction with β-secretase involves the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from cleaving its substrate . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over time . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes. At high doses, this compound can exhibit toxic or adverse effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through pathways involving hydrolysis, oxidation, and conjugation reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular function and metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing the overall biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, modulating their activity and influencing cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-2-methylpropylamine. The reaction is carried out under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted carbamates or other derivatives.

Scientific Research Applications

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers and other materials, where it can act as a stabilizer or modifier.

Comparison with Similar Compounds

    Tert-butyl carbamate: Similar in structure but lacks the 3-hydroxy-2-methylpropyl group.

    Tert-butyl (3-hydroxypropyl)carbamate: Similar but with a different substitution pattern on the propyl group.

    Tert-butyl (3-hydroxy-2-methoxypropyl)carbamate: Similar but with a methoxy group instead of a methyl group.

Uniqueness: Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is unique due to the presence of both a hydroxyl group and a methyl group on the propyl chain. This specific substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other carbamate derivatives.

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-2-methylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAXTHWMUZLOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465397
Record name 2-methyl-3-tert-butoxycarbonylaminopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480451-99-8
Record name 2-methyl-3-tert-butoxycarbonylaminopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The tert-butyl N-(2-methylallyl)carbamate (213 mg, 1.24 mmol) was diluted with THF (12 mL) and the mixture was cooled to 0° C. Borane-dimethylsulfide complex (0.9 mL, 1.8 mmol) was added. After 1.5 hours, the reaction was cooled to −40° C. and 1 N NaOH (5 mL) and 30% hydrogen peroxide (5 mL) were carefully added. After 15 minutes, the reaction was warmed slowly until the frozen mixture melted. Ethyl acetate (100 mL) was then added, and the mixture was washed with brine (3×10 mL). The combined aqueous layers were extracted with ethyl acetate (100 mL). The organic layers were combined, dried over sodium sulfate, filtered, and concentrated. The crude residue was purified by flash column chromatography (about 20 g silica, 10% EtOAc/CH2Cl2 through 15% EtOAc/CH2Cl2) to give the desired product (209 mg, 1.10 mmol, 89%).
Quantity
213 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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